Diethyl (2-(4-(benzyloxy)phenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate
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Description
Diethyl benzylphosphonates are a class of organic compounds . They are organophosphorus compounds containing a diester derivative of phosphonic acid . The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity has been studied .
Synthesis Analysis
The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of similar compounds like Diethyl {(E)-2-[4-(benzyloxy)phenyl]vinyl}phosphonate has been analyzed .Chemical Reactions Analysis
Diethyl benzylphosphonates have been involved in various reactions such as Asymmetric Michael addition of β-oxo phosphonates to nitro olefins, Gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, Cyclocondensation reactions to produce arylphosphonates, and Diazo transfer reactions for synthesis of diazo-phosphonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Diethyl (2-phenylethyl)phosphonite has a molecular weight of 226.252 Da .Future Directions
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3). All tested compounds show the highest selectivity and activity against K12 and R2 strains . These compounds may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2O5P/c1-3-25-27(23,26-4-2)19(20,21)18(22)16-10-12-17(13-11-16)24-14-15-8-6-5-7-9-15/h5-13,18,22H,3-4,14H2,1-2H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAYKFGGUHXTN-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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